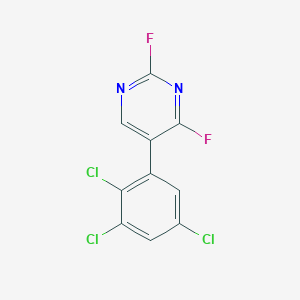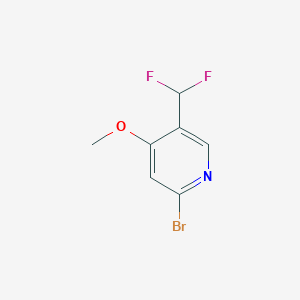
Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is the methyl ester of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid. This compound is characterized by its molecular formula C7H13NO3 and has a molecular weight of 159.18 g/mol . It is a non-proteinogenic amino acid derivative and is known for its role as a metabolite .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the esterification of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products:
Oxidation: 5-carboxypyrrolidine-2-carboxylic acid.
Reduction: 5-(hydroxymethyl)pyrrolidine-2-methanol.
Substitution: Depending on the substituent, various derivatives of pyrrolidine can be formed.
Applications De Recherche Scientifique
Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a metabolite in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a metabolite, it participates in various biochemical reactions, contributing to the synthesis and degradation of other compounds. The exact molecular targets and pathways can vary depending on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Methyl 5-hydroxypyridine-2-carboxylate: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds have additional aryl or pyridyl groups attached to the pyrrolidine ring.
Uniqueness: Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Its role as a non-proteinogenic amino acid derivative also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h5-6,8-9H,2-4H2,1H3 |
Clé InChI |
MVBWEDQLROJLNC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC(N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione](/img/structure/B13112245.png)

![Ethanone, 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]-](/img/structure/B13112258.png)









